6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-6-yl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-2-5-18(21-11-13)24-16-7-9-22(12-16)19(23)15-4-3-14-6-8-20-17(14)10-15/h2-6,8,10-11,16,20H,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOWLVSJQHFBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be synthesized via Fischer indole synthesis.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Pyridine Ring Introduction: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the indole, pyrrolidine, and pyridine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include indole-3-carboxamide derivatives, which share the indole core but vary in substituents. Below is a comparative analysis based on structural and functional features:
Table 1: Structural Comparison of 6-{3-[(5-Methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole and Related Compounds
Key Structural and Functional Differences
Substituent Diversity: The target compound uniquely integrates a pyridine-pyrrolidine moiety, unlike APICA or SDB-006, which utilize adamantyl or benzyl groups. This substitution may alter solubility, bioavailability, or target selectivity.
Pharmacological Implications: Adamantyl-containing analogs (e.g., APICA) are linked to cannabinoid receptor activity, but the pyridine-pyrrolidine hybrid in the target compound may redirect binding toward kinases (e.g., JAK/STAT inhibitors) or adenosine receptors, given pyridine’s role in such targets. Fluorinated analogs (e.g., 5F-APICA) exhibit enhanced receptor affinity due to electronegativity and metabolic resistance, whereas the non-fluorinated target compound may prioritize different pharmacokinetic profiles .
Synthetic Accessibility :
- The synthesis of the target compound likely involves coupling pyrrolidine-1-carbonyl chloride with 5-methylpyridin-2-yloxy-pyrrolidine, followed by indole functionalization. This contrasts with SN2-based azide substitution methods seen in related indole intermediates (e.g., ) .
Q & A
Q. What are the common synthetic routes for 6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of a pyridinyl intermediate, followed by coupling with a pyrrolidine derivative and subsequent indole functionalization. Key steps include:
- Pyridinyl Intermediate Synthesis : Halogenation or oxidation of 5-methylpyridin-2-ol derivatives.
- Pyrrolidine Coupling : Nucleophilic substitution or Mitsunobu reaction to attach the pyrrolidine moiety .
- Indole Carbonylation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine-carbonyl group to the indole core . Characterization : Intermediates are analyzed via -/-NMR, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight confirmation .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement .
- Computational Modeling : Density Functional Theory (DFT) to predict bond angles/electrostatic potentials, compared with experimental NMR data .
- Spectroscopy : IR for functional group identification (e.g., carbonyl stretch at ~1680 cm) and -NMR for proton environments (e.g., indole NH signal at ~11 ppm) .
Q. What analytical techniques are critical for assessing purity and stability?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Accelerated degradation studies under acidic/alkaline conditions, monitored via LC-MS to identify decomposition products (e.g., hydrolysis of the carbonyl group) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly in pyrrolidine functionalization?
The pyrrolidine ring’s stereochemistry is controlled via:
- Chiral Auxiliaries : Use of (S)- or (R)-proline derivatives to induce enantioselectivity .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd-BINAP complexes) for Suzuki-Miyaura coupling of pyridinyl-pyrrolidine intermediates .
- Dynamic Kinetic Resolution : Enzymatic methods to resolve racemic mixtures during coupling steps .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies arise from solvent effects, protein flexibility, or off-target interactions. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : To model solvent-protein interactions and conformational changes .
- Isothermal Titration Calorimetry (ITC) : Validates binding thermodynamics (ΔG, ΔH) against docking scores .
- SAR Studies : Systematic modification of the indole/pyrrolidine moieties to isolate key pharmacophores .
Q. How can in vitro-to-in vivo translation challenges for this compound’s therapeutic potential be optimized?
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance.
- Pharmacokinetic Modeling : Allometric scaling from rodent studies, adjusting for plasma protein binding and tissue distribution .
- Target Engagement Assays : PET imaging with radiolabeled analogs to confirm target binding in vivo .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
